Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products like ketones or aldehydes.
Reduction: Formation of reduced products like alcohols.
Hydrolysis: Formation of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: Investigated for its biological activities, including anticancer and antimicrobial properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites and interfere with normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: A class of compounds with variations in substituents that exhibit diverse biological activities.
Uniqueness
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Biological Activity
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 885500-55-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Synonyms : Ethyl 4-Chloro-7-azaindole-5-carboxylate, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Escherichia coli | Bactericidal |
Staphylococcus aureus | Bacteriostatic |
Aspergillus flavus | Antifungal |
Aspergillus niger | Antifungal |
The compound demonstrated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It has shown antiproliferative effects across various human tumor cell lines:
Cell Line | GI50 (µM) |
---|---|
A549 (Lung cancer) | 0.25 |
MCF7 (Breast cancer) | 0.30 |
HeLa (Cervical cancer) | 0.40 |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which is essential for developing new anticancer therapies .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : The compound has been identified as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1-phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis rates .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Case Study on Antibacterial Efficacy :
- Researchers tested the compound against multi-drug resistant strains of S. aureus. Results showed a significant reduction in bacterial load in treated groups compared to controls.
-
Case Study on Anticancer Effects :
- In vitro studies on A549 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with notable induction of apoptosis as confirmed by flow cytometry.
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9-6(8(7)11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJJWKAUSJQWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701231 | |
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885500-55-0 | |
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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